Product packaging for 3-((4-Aminophenyl)ethynyl)aniline(Cat. No.:)

3-((4-Aminophenyl)ethynyl)aniline

Cat. No.: B11759919
M. Wt: 208.26 g/mol
InChI Key: PMLNYCKAQNZOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Arylethynylanilines within Advanced Organic Synthesis

Arylethynylanilines are a class of organic compounds characterized by an aniline (B41778) group and an arylethynyl group. These molecules are pivotal in organic synthesis due to their rigid, linear structure and the reactive nature of the amino and alkyne functionalities. fiveable.me The synthesis of these compounds often involves sophisticated cross-coupling reactions, most notably the Sonogashira coupling. researchgate.netorganic-chemistry.org This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide, a cornerstone of modern synthetic chemistry. researchgate.netyoutube.commdpi.com The ability to construct these complex molecular architectures opens avenues for creating novel materials and biologically active compounds. mdpi.com

The presence of the amino group in arylethynylanilines provides a site for further functionalization, such as in the synthesis of polymers or pharmaceuticals. fiveable.mechemimpex.com The aromatic rings and the alkyne bridge contribute to the electronic and photophysical properties of these molecules, making them interesting for applications in materials science. chemimpex.com

Rationale for Focused Investigation of 3-((4-Aminophenyl)ethynyl)aniline

The investigation into this compound is driven by the need for high-performance polymers with enhanced thermal stability, mechanical strength, and specific electronic characteristics. The diamino functionality allows it to act as a versatile building block for polyimides and other polymers. capes.gov.br The ethynyl (B1212043) linkage provides rigidity and can participate in cross-linking reactions at elevated temperatures, further enhancing the thermal and mechanical properties of the resulting polymers.

Paradigmatic Applications and Transformative Potential in Contemporary Chemical Sciences

The unique structure of this compound makes it a valuable component in the development of advanced materials. Its primary application lies in the synthesis of high-performance polymers, particularly polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for use in the aerospace and electronics industries.

The incorporation of the ethynyl group into the polymer backbone allows for thermal curing via an intramolecular cyclization (trimerization) to form a more complex, cross-linked network. This process, known as thermosetting, results in materials with superior high-temperature performance compared to their thermoplastic counterparts. Furthermore, the aniline and arylethynyl moieties can be modified to fine-tune the properties of the resulting materials, such as their solubility, processability, and optical or electronic characteristics. chemimpex.com This adaptability highlights the transformative potential of this compound in creating next-generation materials for a wide range of technological applications. ljmu.ac.uk

Outline Structure and Research Scope

This article provides a focused examination of this compound. It begins by situating the broader class of arylethynylanilines within the context of advanced organic synthesis. The subsequent sections will detail the specific reasons for the scientific interest in the 3,4'-isomer, followed by an exploration of its significant applications and potential impact on chemical sciences. The discussion will be supported by relevant research findings and data presented in a clear and accessible format.

Compound Information Table

Compound NameSynonymsCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound3,4'-Diaminodiphenylacetylene85765-60-2C14H12N2208.26
4-Ethynylaniline (B84093)p-Aminophenylacetylene14235-81-5C8H7N117.15
3-Ethynylaniline (B136080)m-Aminophenylacetylene54060-30-9C8H7N117.15
4,4'-DiaminotolaneBis(4-aminophenyl)acetylene6052-15-9C14H12N2208.26
3,4'-Oxydianiline2657-87-6C12H12N2O200.24
4,4'-Diaminodiphenylmethane101-77-9C13H14N2198.26
4,4'-Diaminodiphenylsulphone80-08-0C12H12N2O2S248.30

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2 B11759919 3-((4-Aminophenyl)ethynyl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

3-[2-(4-aminophenyl)ethynyl]aniline

InChI

InChI=1S/C14H12N2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10H,15-16H2

InChI Key

PMLNYCKAQNZOIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C#CC2=CC=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies for 3 4 Aminophenyl Ethynyl Aniline: Strategic Approaches and Mechanistic Insights

Transition Metal-Catalyzed Cross-Coupling Strategies

The most prevalent and efficient methods for synthesizing diarylacetylenes like 3-((4-Aminophenyl)ethynyl)aniline rely on transition metal catalysis. These reactions facilitate the formation of the crucial carbon-carbon triple bond between the two aromatic rings with high precision and yield.

The Sonogashira coupling is the cornerstone for the synthesis of this compound. wikipedia.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The synthesis of the target molecule can be envisioned through two primary Sonogashira pathways:

Route A: Coupling of 3-ethynylaniline (B136080) with a 4-haloaniline (e.g., 4-iodoaniline).

Route B: Coupling of 4-ethynylaniline (B84093) with a 3-haloaniline (e.g., 3-iodoaniline).

The reaction is typically performed under mild conditions, often at room temperature, and is known for its tolerance of a wide range of functional groups, including the amine groups present on the substrates. wikipedia.org

The efficiency of the Sonogashira coupling is highly dependent on the specific catalytic system employed. Key components that are often optimized include the palladium source, the copper co-catalyst, the base, and the ligands attached to the palladium center.

Palladium Catalysts: Common palladium sources include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) complexes such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). libretexts.org The Pd(II) species are reduced in situ to the active Pd(0) catalyst.

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the coupling and allowing for milder reaction conditions. wikipedia.orglibretexts.org

Ligands: Phosphine (B1218219) ligands, particularly triphenylphosphine (B44618) (PPh₃), are integral to the catalyst. They stabilize the palladium center, influence its reactivity, and promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Base and Solvent: An amine base, such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), is crucial. It serves to neutralize the hydrogen halide byproduct formed during the reaction and can also act as the solvent. wikipedia.org Other solvents like dimethylformamide (DMF) can also be used. rsc.org

Below is a representative data table illustrating typical conditions for a Sonogashira coupling leading to a diarylacetylene, based on common practices for analogous syntheses.

Table 1: Representative Conditions for Palladium-Catalyzed Sonogashira Coupling

Entry Aryl Halide Alkyne Pd-Catalyst (mol%) Cu-Catalyst (mol%) Base Solvent Temp. (°C) Yield (%)
1 4-Iodoaniline (B139537) 3-Ethynylaniline PdCl₂(PPh₃)₂ (2%) CuI (4%) Triethylamine Triethylamine 25 High
2 3-Iodoaniline 4-Ethynylaniline Pd(PPh₃)₄ (1.5%) CuI (3%) Diisopropylamine THF 25 High

Note: This table is illustrative of typical conditions and may not represent optimized results for this specific transformation.

The Sonogashira reaction is versatile, but its success is influenced by the choice of substrates.

Aryl Halides: The reactivity of the aryl halide is a critical factor. Aryl iodides are the most reactive substrates, followed by aryl bromides and then aryl chlorides. This difference in reactivity allows for selective couplings if multiple different halides are present in a molecule. wikipedia.org Aryl triflates can also be used as coupling partners. wikipedia.org For the synthesis of this compound, using 4-iodoaniline would generally be more efficient than using 4-bromoaniline.

Alkynes: A wide variety of terminal alkynes can be used. The presence of the amine group on 3-ethynylaniline or 4-ethynylaniline is well-tolerated by the catalytic system.

Limitations: The primary limitation of the Sonogashira reaction is the potential for a competing side reaction: the oxidative homocoupling of the terminal alkyne to form a symmetrical diacetylene (a Glaser coupling). This side reaction is often promoted by the presence of oxygen and can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon). Copper-free Sonogashira protocols have also been developed to circumvent this issue. libretexts.org

While copper is typically a co-catalyst in the Sonogashira reaction, systems where copper plays the primary catalytic role have been developed. researchgate.net These "palladium-free" Sonogashira-type couplings are attractive due to the lower cost and toxicity of copper compared to palladium. In such reactions, a copper(I) salt, often in the presence of a specific ligand and base, catalyzes the coupling of an aryl halide with a terminal alkyne. While less common than palladium-catalyzed systems, these methods represent an evolving and more sustainable approach to forming the diarylacetylene linkage.

Research into less expensive and more earth-abundant metal catalysts has led to the exploration of other transition metals for cross-coupling reactions. Iron-catalyzed systems, for example, have been reported for the formation of C-C bonds, including the coupling of alkynes with other substrates. google.com Although less developed for this specific transformation than palladium-based methods, iron catalysis presents a potentially more economical and environmentally benign alternative for future synthetic strategies.

Palladium-Catalyzed Sonogashira Coupling Reactions

Non-Catalytic and Stoichiometric Synthetic Routes

While transition metal catalysis dominates the synthesis of diarylacetylenes, non-catalytic and stoichiometric routes can also be considered, particularly those involving classical organic transformations. A plausible, albeit multi-step, stoichiometric approach to this compound involves the coupling of nitro-substituted precursors followed by a final reduction step.

This strategy circumvents the direct coupling of anilines, whose amino groups might require protection in some contexts, and instead introduces them at the end of the synthesis. A representative sequence is as follows:

Preparation of Nitro-Precursors: The synthesis would begin with precursors like 1-ethynyl-3-nitrobenzene and 1-iodo-4-nitrobenzene (B147127). The former can be synthesized from 3-nitrocinnamic acid via bromination and subsequent elimination/decarboxylation. google.com

Sonogashira Coupling of Nitro-Precursors: A standard Sonogashira coupling is performed between 1-ethynyl-3-nitrobenzene and 1-iodo-4-nitrobenzene to yield 1-((4-nitrophenyl)ethynyl)-3-nitrobenzene.

Stoichiometric Reduction: The resulting dinitro compound is then reduced to the target diamine, this compound. This reduction is a classic stoichiometric transformation. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) or Raney nickel catalyst. google.com

Metal-Acid Reduction: Using a metal like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). google.com

This route, while longer, relies on robust and well-established chemical reactions and avoids some of the complexities of optimizing catalytic cycles for substrates with free amino groups.

Reduction of Nitro-Substituted Alkyne Precursors

A common and effective strategy for introducing the amino groups in this compound is through the reduction of a dinitro precursor, namely 1-ethynyl-3-nitrobenzene and 1-amino-4-iodobenzene. This approach benefits from the widespread availability of nitroaromatic starting materials. The core of this method lies in the final reduction step, where both nitro groups are converted to amines.

Various reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely utilized method. researchgate.net This process typically involves reacting the dinitro compound with hydrogen gas in a suitable solvent like ethanol (B145695). researchgate.net The reaction is generally efficient and proceeds under relatively mild conditions. Another common reducing system is iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride. For instance, the reduction of a related compound, m-nitrobenzene acetylene (B1199291), to m-aminophenyl acetylene has been successfully achieved using iron powder in 95% ethanol with the addition of glacial acetic acid, followed by heating under reflux. google.com

The choice of reducing agent can be influenced by factors such as functional group tolerance, cost, and scalability. While catalytic hydrogenation is often clean and high-yielding, the cost of the palladium catalyst can be a consideration for large-scale synthesis. google.com In contrast, methods like iron in acidic media are often more economical. google.com

A general representation of this reduction is shown below:

Chemical reaction showing the reduction of a dinitro alkyne to a diamino alkyne.Figure 1: General scheme for the reduction of a dinitro-substituted alkyne to the corresponding diamino derivative.

Amine-Functionalization of Ethynyl (B1212043) Intermediates

An alternative approach to constructing this compound involves the functionalization of pre-existing ethynyl intermediates. This strategy often employs cross-coupling reactions to form the aryl-alkyne bond, followed by the introduction or modification of the amine groups.

One prominent method is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. For the synthesis of this compound, this could involve coupling 3-ethynylaniline with a protected 4-haloaniline derivative, or vice versa. The protecting groups on the amines are crucial to prevent side reactions during the coupling process.

Another pathway involves the use of organosilicon reagents. For example, a related synthesis of m-nitrobenzene acetylene utilizes the coupling of m-nitro iodobenzene (B50100) with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst and cuprous iodide, followed by desilylation with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride. google.com This intermediate can then be reduced to the corresponding amine.

The functionalization of ethynyl intermediates offers flexibility in the order of bond formation and can be adapted to utilize a variety of commercially available starting materials.

Multi-Step Synthesis Sequences and Convergent Pathways

For instance, 3-ethynylaniline can be prepared from 3-ethylnylnitrobenzene through reduction. chemicalbook.com It is a known reagent in various multi-step syntheses. chemicalbook.comsigmaaldrich.com Similarly, 4-ethynylaniline is a commercially available building block. matrix-fine-chemicals.comnih.govsigmaaldrich.com The coupling of such intermediates represents a convergent pathway.

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of this compound are critical steps to obtain the compound in high purity. The choice of method depends on the physical properties of the product and the nature of the impurities present.

Following the synthesis, the crude product is often subjected to an aqueous workup to remove inorganic salts and water-soluble byproducts. For instance, after a reduction using iron powder, the reaction mixture is typically filtered to remove the iron sludge. google.com The filtrate can then be extracted with an organic solvent like dichloromethane (B109758). google.com The combined organic layers are then washed with water to neutrality and dried over an anhydrous drying agent such as sodium sulfate. google.com

Crystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial and is often determined empirically. For related amino-phenyl compounds, crystallization from solvents like 2-propanol has been reported to be effective. google.com

For non-crystalline products or for removing closely related impurities, column chromatography is a common purification method. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is optimized to achieve good separation.

In some cases, distillation under reduced pressure can be used to purify liquid intermediates, such as m-aminophenyl acetylene, which is distilled at 82-85 °C under 1 mmHg vacuum. google.com

The final purity of this compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis.

Scale-Up Considerations and Industrial Applicability

The transition of a synthetic route from a laboratory scale to an industrial process presents several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Reagent and Catalyst Cost: The cost of reagents and catalysts is a major factor in industrial-scale synthesis. For example, while palladium catalysts are highly effective, their high cost can be prohibitive for large-scale production. google.com In such cases, exploring more economical alternatives, such as iron-based reducing agents, becomes crucial. google.com

Reaction Conditions and Safety: Reactions that require special conditions, such as anhydrous and oxygen-free environments or the use of hazardous reagents like sodium hydride, can be challenging and costly to implement on an industrial scale. google.comgoogle.com For example, nitration reactions are often problematic due to safety concerns and the need for specialized equipment. google.com Therefore, synthetic routes that utilize milder and safer reaction conditions are preferred.

Purification and Waste Management: The purification methods used must be scalable and environmentally acceptable. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and solvent consumption. The generation and disposal of waste are also significant considerations. Processes that minimize waste and use recyclable solvents are more sustainable and economical.

For the synthesis of this compound, a route that avoids expensive catalysts and hazardous reagents, proceeds with high yields, and allows for straightforward purification would be the most suitable for industrial application.

Chemical Transformations and Reactivity of 3 4 Aminophenyl Ethynyl Aniline: Reaction Pathways and Mechanistic Exploration

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne is a hub of reactivity, susceptible to cycloadditions, electrophilic and nucleophilic attacks, and coupling reactions. Its electron-rich nature, influenced by the two aminophenyl groups, plays a significant role in these transformations.

The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles. wikipedia.orgorganic-chemistry.org In the context of 3-((4-Aminophenyl)ethynyl)aniline , the most prominent application is the reaction between its terminal alkyne (the dipolarophile) and an organic azide (B81097) (a 1,3-dipole) to form a 1,2,3-triazole ring. wikipedia.orgwikipedia.org This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.orgmedchemexpress.com

The thermal Huisgen cycloaddition often requires elevated temperatures and can produce a mixture of regioisomers (1,4- and 1,5-substituted triazoles). wikipedia.org However, the copper(I)-catalyzed version, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), proceeds under mild conditions and exhibits exceptional regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer. wikipedia.org Given that This compound contains a terminal alkyne, it is an ideal substrate for the CuAAC reaction. medchemexpress.com

The electronic properties of the substituents on the alkyne can influence reactivity. Research on related compounds, such as 3-ethynylaniline (B136080) and 4-ethynylaniline (B84093), shows that the position of the amino group affects the reaction. For instance, 3-ethynylaniline can react directly in click chemistry, whereas 4-ethynylaniline may require protection of the amine group (e.g., as a Boc-carbamate) for a successful cycloaddition. This suggests that the electronic influence of the amino groups in This compound could modulate the alkyne's reactivity in such cycloadditions.

ReactionReactantsCatalyst/ConditionsProductRegioselectivityCitation
Huisgen Cycloaddition This compound, Organic Azide (R-N₃)ThermalMixture of 1,4- and 1,5-triazolesLow wikipedia.org
CuAAC (Click Chemistry) This compound, Organic Azide (R-N₃)Cu(I) source1,4-Disubstituted 1,2,3-triazoleHigh wikipedia.orgmedchemexpress.com

The carbon-carbon triple bond of an alkyne is an electron-rich region, making it a target for electrophiles. libretexts.org Electrophilic addition to alkynes is a common reaction, though generally slower than the corresponding reaction with alkenes due to the formation of a less stable vinylic carbocation intermediate. chemistrysteps.com The reaction mechanism typically follows a pattern of initial electrophilic attack to form a carbocation, followed by nucleophilic attack. chemistrysteps.com

For an unsymmetrical alkyne like This compound , the addition of electrophiles such as hydrogen halides (HX) is expected to follow Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the less substituted carbon atom of the alkyne. libretexts.orgchemistrysteps.com

Conversely, alkynes can also undergo nucleophilic addition, a mode of reactivity not typically seen in simple alkenes. msu.edu This is attributed to the sp-hybridization of the alkyne carbons, which imparts significant electrophilic character. msu.edu In the presence of a strong nucleophile, addition across the triple bond can occur, often catalyzed by a metal.

Addition TypeReagentKey PrincipleExpected IntermediateCitation
Electrophilic Addition Hydrogen Halides (H-X), Halogens (X₂)Markovnikov's Rule applies; the electrophile adds to the terminal carbon.Vinylic Carbocation libretexts.orgchemistrysteps.com
Nucleophilic Addition Strong Nucleophiles (e.g., alkoxides)The sp-hybridized carbons are susceptible to nucleophilic attack.Vinylic Anion msu.edu
Hydration (Electrophilic) H₂O, H₂SO₄, HgSO₄Markovnikov addition of water leads to an enol, which tautomerizes to a ketone.Enol libretexts.org

Terminal alkynes can undergo oxidative coupling to form symmetric 1,3-diynes. The Glaser-Hay coupling is a prominent example, typically involving a copper catalyst (such as a Cu(I) or Cu(II) salt), a base, and an oxidant, often oxygen from the air. nih.govrsc.org This reaction is known to be tolerant of a wide array of functional groups, including amines. nih.gov

Applying the Glaser-Hay conditions to This compound would lead to its dimerization, forming a new carbon-carbon bond between the terminal alkyne carbons of two molecules. The product would be a symmetrical bis(aniline) derivative linked by a butadiyne bridge. This reaction is a valuable tool for synthesizing conjugated polymers and macrocycles from alkyne-containing monomers. researchgate.net

ReactionCatalyst SystemOxidantProduct TypeCitation
Glaser-Hay Coupling Copper salt (e.g., CuCl₂, Cu(OAc)₂) with a base (e.g., TMEDA, DABCO)O₂ (Air)Symmetrical 1,3-Diyne Dimer nih.govrsc.orgresearchgate.net

The terminal C-H bond of the alkyne in This compound is weakly acidic and can be deprotonated by a strong base (e.g., n-butyllithium) to form a metal acetylide. wikipedia.org This acetylide anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. msu.edu

A key application is alkynylation, the addition of the acetylide to a carbonyl group (aldehydes or ketones) to synthesize propargylic alcohols. wikipedia.orgnih.gov This reaction is fundamental in building more complex molecular architectures. Furthermore, the resulting metal acetylide can be used in other coupling reactions, such as the Sonogashira coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form disubstituted alkynes.

Reactions Involving the Aromatic Amine Functionality

The two primary amine groups on the phenyl rings are also key reactive sites. As weak bases and good nucleophiles, they readily undergo reactions typical of anilines. noaa.gov

The primary amines of This compound can be functionalized through N-alkylation. This can be achieved by reacting the amine with alkylating agents like alkyl halides. A significant challenge in the N-alkylation of primary amines is controlling the reaction to prevent over-alkylation, which can lead to mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Modern synthetic methods offer improved selectivity. For example, using ionic liquids as the solvent can promote selective mono-alkylation of anilines. Other catalytic systems, such as those based on iridium, ruthenium, or cobalt, enable the N-alkylation of amines using alcohols as the alkylating agents via a "borrowing hydrogen" mechanism. nih.govorganic-chemistry.org

N-acylation is another fundamental transformation for the amine groups. They react readily with acylating agents like acid chlorides or anhydrides in the presence of a base to form stable amide linkages. This reaction is generally high-yielding and is often used to protect the amine functionality or to introduce new functional groups.

ReactionReagent TypeCommon Catalyst/ConditionsKey Challenge/FeatureCitation
N-Alkylation Alkyl Halides, Alcohols, Alkyl Boronic AcidsBase, Ionic Liquids, Transition Metals (Ir, Ru, Co, Cu)Controlling selectivity (mono- vs. di-alkylation) nih.govorganic-chemistry.orgorganic-chemistry.org
N-Acylation Acid Chlorides, Acid AnhydridesBase (e.g., pyridine, triethylamine)Generally a high-yielding and straightforward protection/functionalization strategy. noaa.gov

Condensation Reactions with Carbonyl Compounds

The primary amine functionalities of this compound readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). nih.govnih.govjocpr.com This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the imine bond is often catalyzed by an acid. jocpr.com The resulting Schiff bases are valuable intermediates in organic synthesis and have been investigated for their potential biological activities. nih.govnih.gov

The general reaction scheme involves the reaction of this compound with an aldehyde or ketone, often in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid to facilitate the dehydration step. jocpr.com

Table 1: Examples of Schiff Base Formation from Amines and Carbonyl Compounds

Amine Reactant Carbonyl Reactant Product Reference
4-(4-aminophenyl)-morpholine Various aldehydes Schiff bases of 4-(4-aminophenyl)-morpholine nih.gov
4-(2-aminophenyl)-morpholines Various aldehydes Schiff bases of 4-(2-aminophenyl)-morpholines nih.gov
Haloanilines 4-hydroxy-3-methoxy-5-nitrobenzaldehyde 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol jocpr.com
2-aminomethylaniline Aldehydes and ketones 1,2,3,4-tetrahydroquinazolines researchgate.net
Aniline (B41778) Formaldehyde 4,4′-methylene diphenyl diamine mdpi.com

This table is interactive. Click on the headers to sort the data.

Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgrug.nl This reaction allows for the coupling of the amine groups of this compound with aryl halides or triflates, providing access to a wide range of tri- and tetra-arylamine derivatives. wikipedia.orgbeilstein-journals.org These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.orgyoutube.com The choice of ligand is crucial for the success of the reaction and has been the subject of extensive research, with various generations of ligands developed to expand the substrate scope and improve reaction conditions. rug.nl

The catalytic cycle of the Buchwald-Hartwig amination generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 2: Key Components in Palladium-Catalyzed C-N Cross-Coupling Reactions

Component Function Examples References
Palladium Precatalyst Source of the active Pd(0) catalyst Pd(OAc)2, Pd2(dba)3 beilstein-journals.orgnih.gov
Ligand Stabilizes the palladium center and facilitates the catalytic cycle X-Phos, BINAP, DPPF, RuPhos, BrettPhos wikipedia.orgrug.nlbeilstein-journals.orgnih.gov
Base Promotes the deprotonation of the amine KOt-Bu, Cs2CO3, LiHMDS beilstein-journals.orgnih.govnih.gov
Aryl Halide/Triflate Electrophilic coupling partner Aryl bromides, aryl chlorides, aryl triflates wikipedia.orglibretexts.orgorganic-chemistry.org

This table is interactive. Click on the headers to sort the data.

Amination and Amidation Processes

Beyond cross-coupling, the amino groups of this compound can undergo direct amination and amidation reactions. Amidation, the formation of an amide bond, can be achieved by reacting the diamine with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. These reactions are fundamental in organic synthesis for the creation of robust amide linkages. researchgate.net Direct condensation of a carboxylic acid and an amine is a common method, often requiring a condensing agent or elevated temperatures. researchgate.net

Palladium-catalyzed amidation has also emerged as a valuable synthetic method, allowing for the coupling of amides with aryl halides. nih.govmit.edu This provides an alternative route to N-arylated amides.

Intramolecular Cyclization and Annulation Reactions

The strategic placement of the amino and ethynyl (B1212043) groups in this compound and its derivatives allows for intramolecular cyclization and annulation reactions, leading to the formation of various heterocyclic systems.

Derivatives of this compound can be designed to undergo intramolecular cyclization to form a variety of heterocyclic structures. For instance, by introducing appropriate functional groups, it is possible to trigger cyclization pathways that lead to the formation of indoles, quinolines, or other nitrogen-containing heterocycles. nih.govnih.gov These reactions are often promoted by a catalyst or specific reaction conditions that facilitate the intramolecular nucleophilic attack of an amine onto the alkyne or a suitably positioned electrophilic center.

The reactivity of the amino and ethynyl groups can be harnessed in tandem or cascade reactions, where a single synthetic operation generates significant molecular complexity. beilstein-journals.org For example, a reaction sequence could involve an initial intermolecular reaction at one of the amine groups, followed by an intramolecular cyclization involving the other amine and the ethynyl group. Such tandem reactions are highly efficient for the construction of complex polycyclic aromatic systems. beilstein-journals.org

Derivatization and Structural Modification of this compound

The presence of two reactive primary amine groups makes this compound an excellent scaffold for further derivatization and structural modification. These modifications can be used to tune the electronic and photophysical properties of the molecule, as well as to introduce new functionalities for applications in materials science and medicinal chemistry. For example, derivatization with high proton affinity tags has been shown to improve the detection of organic acids in mass spectrometry. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name IUPAC Name Synonyms
This compound This compound -
4-Ethynylaniline 4-ethynylaniline 1-Amino-4-ethynylbenzene, p-aminophenylacetylene
3-Ethynylaniline 3-ethynylaniline m-Aminophenylacetylene
4,4'-Diaminotolane 4,4'-(Ethyne-1,2-diyl)dianiline Bis(4-aminophenyl)acetylene
Palladium(II) acetate Palladium(II) acetate Pd(OAc)2
Tris(dibenzylideneacetone)dipalladium(0) Tris(dibenzylideneacetone)dipalladium(0) Pd2(dba)3
X-Phos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl -
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) -

This table is interactive. Click on the headers to sort the data.

Synthesis of Substituted this compound Derivatives

The presence of two primary amine functionalities on the this compound molecule allows for a variety of substitution reactions, leading to a diverse range of derivatives with tailored properties. These reactions primarily involve the functionalization of the amino groups.

One common approach to synthesizing substituted derivatives is through acylation reactions. For instance, the reaction of this compound with acyl chlorides or anhydrides in the presence of a base results in the formation of amide derivatives. The stoichiometry of the acylating agent can be controlled to achieve either mono- or di-substitution.

Another significant pathway for derivatization is through the synthesis of Schiff bases. The condensation reaction of the amino groups of this compound with various aldehydes and ketones yields the corresponding imine derivatives. These reactions are typically carried out under reflux conditions, often with acid or base catalysis.

Furthermore, the amino groups can undergo diazotization followed by coupling reactions (Sandmeyer or similar reactions) to introduce a wide array of substituents onto the aromatic rings, although this approach is less common for this specific compound compared to direct functionalization of the amines.

A key reaction for modifying the core structure is the Sonogashira cross-coupling reaction. While this compound itself is a product of such a reaction, its amino groups can be protected, allowing for further Sonogashira coupling at a different position if a suitable leaving group is present on one of the phenyl rings. This enables the synthesis of more complex, unsymmetrically substituted derivatives.

Design and Synthesis of Conjugated Systems Incorporating this compound

The linear, rigid structure and the presence of two reactive amine groups make this compound an excellent monomer for the synthesis of conjugated polymers, particularly polyamides and polyimides. These polymers are of significant interest due to their potential applications in high-performance materials, electronics, and optoelectronics.

Polyamides: The synthesis of polyamides from this compound is typically achieved through polycondensation with various diacid chlorides. mdpi.com This step-growth polymerization results in the formation of amide linkages between the monomer units, creating a polymer backbone that incorporates the rigid ethynylphenylene moiety. The properties of the resulting polyamides, such as solubility, thermal stability, and mechanical strength, can be tailored by the choice of the diacid chloride. mdpi.comsid.ir For instance, the use of aliphatic diacid chlorides leads to more flexible polymers, while aromatic diacid chlorides result in more rigid and thermally stable materials. sid.ir

Diamine Monomer Diacid Chloride Polymer Type Key Properties
This compoundTerephthaloyl chlorideAromatic PolyamideHigh thermal stability, rigidity
This compoundAdipoyl chlorideAliphatic-Aromatic PolyamideIncreased flexibility, improved solubility
This compoundIsophthaloyl chlorideAromatic PolyamideGood solubility, amorphous nature

Polyimides: Polyimides are another important class of polymers that can be synthesized from this compound. The synthesis involves a two-step process. First, the diamine reacts with a dianhydride to form a poly(amic acid) precursor. This is followed by a cyclodehydration step, usually through thermal or chemical means, to form the final polyimide. zeusinc.comresearchgate.net The ethynyl group within the polymer backbone can serve as a site for cross-linking upon heating, leading to thermosetting polyimides with enhanced thermal and mechanical properties. nih.govepa.gov The choice of dianhydride significantly influences the properties of the resulting polyimide, such as its solubility, color, and thermal characteristics. nasa.govrsc.orgrsc.org

Diamine Monomer Dianhydride Polymer Type Curing Feature
This compoundPyromellitic dianhydride (PMDA)Aromatic PolyimideThermal cross-linking via ethynyl groups
This compound4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)Fluorinated Aromatic PolyimideImproved solubility, lower dielectric constant
This compound3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)Aromatic PolyimideEnhanced processability

The incorporation of the rigid and linear this compound unit into polymer backbones generally leads to materials with high glass transition temperatures (Tg) and excellent thermal stability. The ethynyl linkage contributes to the rigidity of the polymer chain, which can enhance mechanical properties but may also reduce solubility. The specific substitution on the diacid chloride or dianhydride can be varied to fine-tune the final properties of the conjugated system.

Computational and Theoretical Investigations of 3 4 Aminophenyl Ethynyl Aniline

Quantum Chemical Calculation Methodologies

The foundation of understanding a molecule's properties from a theoretical standpoint lies in the selection of appropriate computational methods. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of organic molecules. It is favored for its balance of accuracy and computational cost. The process typically begins with geometry optimization, where DFT calculations are used to find the most stable three-dimensional arrangement of atoms—the ground state geometry.

Following optimization, DFT is employed to calculate a wide range of electronic properties. This includes the distribution of electron density, the molecular orbital energies, and the electrostatic potential. These calculations are fundamental for understanding the molecule's stability, reactivity, and potential for electronic applications. For similar compounds, calculations are often performed to analyze how the structure interacts with other molecules, highlighting its potential as a chemosensor.

Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemistry calculations. The term "ab initio" (from first principles) signifies that these methods are derived directly from theoretical principles without the inclusion of experimental data. HF calculations provide a foundational understanding of the electronic structure.

In many computational studies, HF results are used as a baseline for comparison with those obtained from DFT. nih.gov While DFT methods often provide more accurate results for electron correlation, comparing the outcomes from both HF and DFT with a given basis set allows researchers to assess the impact of electron correlation on the molecule's properties. nih.gov This comparative approach lends greater confidence to the theoretical findings.

The accuracy of both DFT and HF calculations is highly dependent on the chosen basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more complex basis sets, such as the Pople-style basis set 6-311++G(d,p), incorporate more functions to provide a more accurate description of the electron distribution, including polarization and diffuse functions. nih.gov

However, there is a trade-off between accuracy and computational cost. Larger basis sets require significantly more computational resources and time. Therefore, the selection of a basis set is a critical step in designing a computational study, balancing the need for accuracy with the practical limits of available computing power. Researchers often benchmark several basis sets to find the most efficient one that reproduces experimental data or high-level calculations for a given class of molecules.

Electronic Structure and Reactivity Descriptors

From the foundational calculations, several key descriptors can be derived to predict the electronic behavior and reactivity of the molecule.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. journalijar.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, which is a key characteristic for applications in organic electronics and indicates that charge transfer can readily occur within the molecule. journalijar.com Analysis of the spatial distribution of these orbitals shows where electron density resides. In donor-acceptor molecules, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Related Aryl-Alkyne Compound

As specific data for 3-((4-Aminophenyl)ethynyl)aniline is not available, the following table presents findings for a structurally related compound to illustrate the type of data generated in such an analysis. This data is not for this compound.

ParameterValue
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

The structure of this compound, with amino groups (donors) attached to a phenyl-ethynyl-phenyl bridge, makes it a candidate for exhibiting Intramolecular Charge Transfer (ICT). ICT is a process where an electron is transferred from the donor portion to the acceptor portion of the same molecule upon photoexcitation.

Computational methods can model this process by analyzing the electronic density distribution in the ground state versus the excited state. The presence of an effective ICT is often characterized by a significant change in the molecule's dipole moment upon excitation and is crucial for understanding its photophysical properties, such as fluorescence. Molecules with strong ICT character are of great interest for use in materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. frontiersin.org

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. The MEP surface illustrates the electrostatic potential experienced by a positive point charge as it approaches the molecule. This map is color-coded to identify regions of varying electron density; conventionally, red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate or near-neutral potential.

For this compound, an MEP analysis would reveal the most reactive sites. The nitrogen atoms of the two amino groups are expected to be primary centers of negative potential (red regions) due to the presence of lone pair electrons. These sites are the most likely points for protonation and interaction with electrophiles. The π-systems of the two phenyl rings and the ethynyl (B1212043) linker would also exhibit significant negative potential, making the entire conjugated backbone a target for electrophilic addition reactions. Conversely, the hydrogen atoms of the amino groups (-NH₂) would be characterized by positive potential (blue regions), making them the primary sites for hydrogen bonding interactions with electron-rich atoms. Understanding these electrostatic interactions is fundamental for predicting how the molecule will interact with other molecules, including solvents, receptors, or reactants.

Dipole Moments and Polarizabilities

Computational studies, typically employing Density Functional Theory (DFT), can accurately predict these values. For instance, a computational analysis of the closely related and structurally similar molecule 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (B597097) (TEPEA), performed using the B3LYP functional and 6-311+G(d,p) basis set, yielded significant values for its electronic properties. analis.com.myresearchgate.net The calculated dipole moment highlights the molecule's inherent polarity, while the polarizability and hyperpolarizability values suggest its potential for use in NLO applications. analis.com.myresearchgate.net Similar calculations for this compound would provide quantitative data on its polarity and its potential as an NLO material, which is critical for designing advanced optical devices.

Table 1: Calculated Electronic Properties of a Structurally Related Compound (TEPEA) This table presents data for 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TEPEA) as a representative example.

Property Calculated Value Unit Source(s)
Dipole Moment (µ) 3.3920 Debye analis.com.my, researchgate.net
Linear Polarizability (α) 50.4634 × 10⁻²⁴ esu analis.com.my, researchgate.net
First-Order Hyperpolarizability (β) 229.6688 × 10⁻³⁰ esu analis.com.my, researchgate.net

Theoretical Spectroscopic Data Prediction and Validation

Simulated IR, Raman, and NMR Spectra

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. DFT calculations can simulate the infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra of this compound with a high degree of accuracy. researchgate.net

Theoretical vibrational (IR and Raman) spectra are obtained by calculating the harmonic frequencies of the molecule's normal modes of vibration at its optimized geometry. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. researchgate.net The analysis allows for the unambiguous assignment of specific absorption bands to corresponding molecular motions, such as the N-H stretching of the amino groups, the C≡C stretching of the alkyne bridge, and various C-H and C-C vibrations within the phenyl rings. researchgate.netresearchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These theoretical predictions help in assigning the peaks observed in experimental NMR spectra, which can be complex for a molecule with multiple, distinct aromatic and amine protons and carbons. Comparing the simulated spectra with experimental results serves as a powerful validation of the calculated molecular structure. nih.gov

Table 2: Expected Vibrational Mode Assignments for this compound This table is a conceptual representation of typical vibrational frequencies.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectrum
N-H Asymmetric & Symmetric Stretch 3300 - 3500 IR, Raman
Aromatic C-H Stretch 3000 - 3100 IR, Raman
C≡C Stretch 2100 - 2260 IR, Raman
C=C Aromatic Ring Stretch 1450 - 1600 IR, Raman
C-N Stretch 1250 - 1360 IR, Raman

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for studying the electronic excited states of molecules. It is used to simulate UV-visible absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov For each transition, TD-DFT provides the excitation energy (which corresponds to the absorption wavelength), the oscillator strength (which relates to the intensity of the spectral band), and the molecular orbitals (MOs) involved in the transition (e.g., HOMO → LUMO). nih.govresearchgate.net

A TD-DFT analysis of this compound would elucidate the nature of its electronic transitions. The analysis would likely reveal intense π→π* transitions associated with the conjugated system spanning the phenyl rings and the ethynyl linker. It could also identify charge-transfer transitions, where electron density moves from the electron-donating amino groups to the π-system upon excitation. The choice of the DFT functional (e.g., hybrid functionals like B3LYP or range-separated functionals like CAM-B3LYP) can be critical for obtaining accurate results, especially for charge-transfer states. nih.govchemrxiv.org These theoretical insights are essential for understanding the photophysical properties of the molecule and for designing novel dyes and optical materials. chemrxiv.org

Solvent Effects on Molecular and Electronic Properties: Continuum and Explicit Solvation Models

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models account for these effects in two primary ways: continuum and explicit solvation models.

Continuum models , such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and is widely used to study how a solvent's polarity affects molecular geometry, electronic properties like dipole moment, and spectroscopic characteristics like UV-vis absorption wavelengths. nih.govresearchgate.net For this compound, continuum models could predict shifts in its absorption spectrum (solvatochromism) when moving between solvents of different polarities.

Explicit solvation models provide a more detailed picture by including individual solvent molecules in the calculation. This method allows for the study of specific, short-range interactions like hydrogen bonding between the solute and solvent molecules. While computationally more demanding, this approach is crucial for understanding phenomena where direct molecule-solvent interactions are dominant. For this compound, an explicit model using water or alcohol molecules could elucidate the specific hydrogen-bonding network formed with the amino groups, providing deeper insight into its solubility and reactivity in protic media.

Reaction Mechanism Elucidation via Computational Pathways

The most common and efficient method for synthesizing diarylalkynes like this compound is the Sonogashira cross-coupling reaction. analis.com.myorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex, often with a copper(I) co-catalyst. libretexts.org

Computational chemistry, particularly DFT, is a powerful tool for elucidating the detailed mechanism of such catalytic reactions. libretexts.org A theoretical study of the Sonogashira reaction to form this compound (e.g., from 1-iodo-4-aminobenzene and 3-ethynylaniline) would involve mapping the potential energy surface of the entire catalytic cycle. The key steps that would be investigated include:

Oxidative Addition: The initial step where the aryl halide adds to the palladium(0) catalyst to form a palladium(II) complex.

Transmetalation: The transfer of the alkynyl group from the copper acetylide (in the copper-co-catalyzed cycle) or directly from the deprotonated alkyne (in a copper-free cycle) to the palladium(II) center. libretexts.org This step is often the rate-determining step of the reaction.

Reductive Elimination: The final step where the coupled product is eliminated from the palladium center, regenerating the active palladium(0) catalyst.

By calculating the structures and energies of all intermediates and transition states, chemists can determine the activation barriers for each step, identify the rate-limiting step, and understand the precise role of ligands and additives. libretexts.org This knowledge is critical for optimizing reaction conditions to improve yields and efficiency. rsc.orgnih.gov

Advanced Materials Applications and Functional Exploitation of 3 4 Aminophenyl Ethynyl Aniline

Nonlinear Optical (NLO) Materials Development

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching, data storage, and frequency conversion. The extended π-conjugated system and donor-acceptor character of molecules like 3-((4-Aminophenyl)ethynyl)aniline make them promising candidates for NLO applications.

Second-Order Nonlinear Optical Response

The second-order NLO response, characterized by the first hyperpolarizability (β), is fundamentally linked to molecular asymmetry. For a molecule to exhibit a non-zero β, it must be non-centrosymmetric. While the specific isomer this compound is inherently non-centrosymmetric, its more symmetric isomer, 4,4'-diaminotolane, is centrosymmetric in its ground state and would thus be expected to have a negligible second-order NLO response.

However, creating non-centrosymmetric arrangements in the solid state, for instance through crystal engineering or in poled polymer films, can induce a macroscopic second-order NLO effect. researchgate.net For organic molecules with donor-π-acceptor (D-π-A) structures, the attachment of both electron-donating (like the amino group) and electron-accepting groups can lead to strong π-electron delocalization and intramolecular charge transfer, thereby enhancing the molecular hyperpolarizability. researchgate.net While this compound does not possess strong acceptor groups, the asymmetry in the substitution pattern of the phenyl rings could still result in a modest second-order NLO response.

Third-Order Nonlinear Optical Properties and Measurement Techniques (e.g., Z-scan)

Third-order NLO effects are not restricted by the need for non-centrosymmetry and are thus observable in a wider range of materials, including the symmetric 4,4'-diaminotolane. These properties are crucial for applications like all-optical switching and optical limiting.

The Z-scan technique is a widely used experimental method to determine the sign and magnitude of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). In a typical Z-scan setup, a sample is translated along the propagation path (the z-axis) of a focused laser beam. By measuring the transmittance through a finite aperture in the far field (closed-aperture Z-scan), the nonlinear refraction can be determined. A self-focusing effect (positive n₂) results in a pre-focal transmittance minimum and a post-focal maximum, while a self-defocusing effect (negative n₂) produces the opposite signature. By removing the aperture and collecting all the transmitted light (open-aperture Z-scan), the nonlinear absorption can be measured.

For oligo(phenylene ethynylene)s (OPEs), a class of molecules to which this compound belongs, Z-scan measurements have revealed significant third-order NLO responses. researchgate.net For instance, studies on related compounds have demonstrated both nonlinear self-focusing refraction and reverse saturation absorption. researchgate.net

Non-resonant Third-Order Optical Nonlinearities

For practical applications in optical switching, it is often desirable to have materials with large non-resonant third-order optical nonlinearities. Non-resonant conditions imply that the photon energy of the incident light is far from any electronic absorption bands of the material. This minimizes linear and nonlinear absorption, which can lead to thermal damage and signal loss. The third-order susceptibility, χ⁽³⁾, describes the third-order NLO response. Under non-resonant conditions, the real part of χ⁽³⁾ is dominant, leading to a significant nonlinear refractive index. The off-resonant electronic third-order optical susceptibility is often maximized in centrosymmetric structures for certain model systems. nih.gov

Evaluation of Second Hyperpolarizability (γ) and Non-linear Absorption Coefficients

The microscopic origin of the third-order NLO response is the molecular second hyperpolarizability (γ). This intrinsic property of a molecule can be related to the macroscopic third-order susceptibility χ⁽³⁾. Both theoretical and experimental methods are employed to determine γ. Computational quantum chemical methods, such as time-dependent Hartree-Fock (TDHF) and density functional theory (DFT), can be used to calculate the static and frequency-dependent hyperpolarizabilities of molecules. nih.gov

Experimental techniques like the Z-scan provide the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂), from which the imaginary and real parts of χ⁽³⁾ can be calculated, respectively. The second hyperpolarizability γ can then be determined from χ⁽³⁾. For a series of ethynyl-linked azobenzene (B91143) oligomers, which share structural similarities with OPEs, the molecular second hyperpolarizability was found to increase with the length of the conjugated system. nih.gov

Table 1: Illustrative Third-Order NLO Properties of Related Organic Molecules

Compound ClassMeasurement TechniqueNonlinear Refractive Index (n₂)Nonlinear Absorption Coefficient (β)Second Hyperpolarizability (γ)
Poly(thiophene azine)Z-scan (in solution)(4.0 ± 0.7) x 10⁻¹⁵ cm²/W-(4.5 ± 0.7) x 10⁻³⁴ esu
Poly(4,4'-diazobenzene-2,5-thiophene)Z-scan8.4 x 10⁻¹⁹ m²/W1.8 x 10⁻¹² m/W4.2 x 10⁻³⁰ esu
(E)-N-(4-nitrobenzylidene) derivativesTDHF Calculation--Non-zero values calculated

This table provides representative data for related classes of organic materials to illustrate the range of observed NLO properties and is not specific to this compound.

Structure-Property Relationships for NLO Enhancement

The NLO properties of organic molecules can be tailored by modifying their chemical structure. For third-order NLO materials, several design strategies are employed to enhance the second hyperpolarizability (γ). A key factor is the length of the π-conjugation pathway. Generally, γ increases with increasing conjugation length, as this enhances electron delocalization. nih.gov

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. They are constructed from organic building blocks linked by strong covalent bonds. The ability to choose from a wide variety of building blocks allows for the precise design of pore size, shape, and functionality.

The isomer 4,4'-diaminotolane, with its rigid, linear structure and two reactive amino groups, is an excellent building block for the synthesis of COFs. It can be reacted with aldehyde-containing monomers, such as 1,3,5-triformylphloroglucinol (Tp), to form highly ordered two-dimensional frameworks with imine linkages. One such example is the Tp-EDDA COF, where EDDA is an abbreviation for ethynylene-bridged dianiline (4,4'-diaminotolane). scbt.com

The resulting COFs possess permanent porosity and high thermal stability. The nitrogen atoms of the imine linkages and any unreacted amino groups can act as binding sites for guest molecules, making these materials promising for applications in gas storage and separation, catalysis, and sensing. The extended π-conjugation within the COF framework can also impart interesting electronic and optical properties to the material.

Table 2: Properties of a COF synthesized using a this compound isomer

COF NameMonomersLinkage TypePore Size (approx.)Key Feature
Tp-EDDA COF1,3,5-triformylphloroglucinol (Tp), 4,4'-diaminotolane (EDDA)ImineNot specifiedUse of a linear, ethynylene-bridged diamine linker

This table is based on the reported use of the isomer 4,4'-diaminotolane in COF synthesis. scbt.com

Role as a Key Tecton in COF Synthesis

This compound serves as a crucial building block, or tecton, in the synthesis of COFs. Its two amine functional groups allow it to react with aldehyde-containing linkers to form stable imine-linked COFs. The linear, rigid structure of the ethynylphenyl group contributes to the formation of well-ordered, porous frameworks. The synthesis of COFs from such linkers is often carried out under solvothermal conditions, where the reversible nature of the imine bond formation allows for the correction of defects and the growth of crystalline materials. rsc.org

The use of amine and aldehyde linkers is a well-established strategy in COF synthesis, leading to materials with high chemical and thermal stability. mdpi.com The resulting imine-based COFs are among the most widely studied and have shown potential in various applications, including CO2 capture, which can sometimes be enhanced through post-synthetic modification of the imine structures.

Topological Design and Linker Chemistry in this compound-based COFs

The topology of a COF, which describes the connectivity of its building blocks, is a critical factor in determining its properties. researchgate.net The geometry of the linkers used in the synthesis directly influences the resulting network structure. researchgate.netresearchgate.net In the case of this compound, its linear geometry makes it suitable for the construction of both two-dimensional (2D) and three-dimensional (3D) COFs, depending on the geometry of the co-linker.

When combined with trigonal planar linkers, such as 1,3,5-triformylbenzene, this compound can form 2D layered structures with hexagonal pores. mdpi.com The stacking of these layers then creates the porous framework. For the construction of 3D COFs, this linear diamine can be reacted with tetrahedral aldehyde linkers. nih.gov The resulting frameworks can adopt various topologies, such as the diamondoid (dia) net, which is characterized by its high porosity and stability. mdpi.com

The chemistry of the linkers is not limited to simple amines and aldehydes. Alkynyl-containing linkers, such as this compound, introduce additional functionality into the COF structure. alfa-chemistry.com The ethynyl (B1212043) group can participate in further reactions or influence the electronic properties of the material. The synthesis of COFs with alkynyl linkers can be more challenging due to potentially weaker interlayer interactions, which are crucial for the formation of a crystalline 2D polymer. alfa-chemistry.com

Porosity and Gas Adsorption Characteristics of COFs

A key feature of COFs is their permanent porosity, which arises from the ordered arrangement of the organic linkers. The pore size and surface area of COFs can be tuned by changing the length and geometry of the building blocks. The use of longer linkers generally leads to larger pores and higher surface areas.

The porosity of COFs based on this compound and its derivatives has been investigated for gas storage and separation applications. For instance, COFs with high surface areas have shown significant uptake of gases like carbon dioxide, methane, and hydrogen. nih.gov The specific adsorption properties are influenced by both the pore size and the chemical nature of the pore walls. The presence of functional groups within the pores, such as the amine groups from the aniline (B41778) moiety, can enhance the affinity for certain gases like CO2 through specific interactions.

The table below summarizes the gas adsorption properties of some representative COFs.

COF NameBuilding BlocksBET Surface Area (m²/g)Gas Adsorption CapacityReference
HHU-COF-11,3,5-tris-(4-aminophenyl)triazine, 4,4′-biphenyldicarboxaldehyde2352- mdpi.comnih.gov
HHU-COF-21,3,5-tris-(4-aminophenyl)triazine, 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde1356- mdpi.comnih.gov
COF-300tetra-(4-anilyl)methane, terephthalaldehyde1360- mdpi.com
TRITER-11,3,5-tris-(4-aminophenyl)triazine, terephthalaldehyde716- mdpi.com
SCF-FCOF-11,3,5-tris-(4-aminophenyl)triazine, 2,3,5,6-tetrafluoroterephthalaldehyde2056- mdpi.com
3D-COF-FPBA--High capacity for CO₂, CH₄, H₂ nih.gov
3D-COF-FFPBA--High capacity for CO₂, CH₄, H₂ nih.gov

Polymeric Materials with Tunable Electro-Optical Properties

The unique electronic structure of this compound, characterized by the presence of amino and ethynyl groups on a conjugated phenyl backbone, makes it a valuable monomer for the synthesis of polymeric materials with interesting electro-optical properties.

Synthesis of Poly(arylethynylanilines) and Related Copolymers

Poly(arylethynylanilines) can be synthesized from monomers like this compound through various polymerization techniques. The ethynyl groups can undergo polymerization reactions, such as polycyclotrimerization, to form highly crosslinked networks. nih.gov This process often involves the use of transition metal catalysts. nih.gov

Copolymerization of this compound with other monomers allows for the tuning of the resulting polymer's properties. For instance, copolymerization with different acrylate (B77674) monomers via free radical polymerization has been demonstrated for similar functional monomers like 4-chloromethyl styrene. ijcce.ac.ir This approach can be used to introduce flexibility or other desired characteristics into the polymer backbone. The amino groups of the aniline moiety also provide sites for further chemical modification, enabling the synthesis of a wide range of functional polymers. ijcce.ac.ir

Investigation of Polymerization Mechanisms

The polymerization of diethynylarenes, a class of compounds to which derivatives of this compound belong, can proceed through different mechanisms. nih.gov In the presence of certain catalysts, polycyclotrimerization can occur, leading to the formation of benzene (B151609) rings as crosslinks in the polymer network. nih.gov This results in highly crosslinked and thermally stable materials.

Another possible mechanism involves the polymerization of one of the acetylene (B1199291) bonds, leading to a linear or branched polymer with pendant ethynyl groups. nih.gov These remaining ethynyl groups can then be used for subsequent crosslinking reactions or for the introduction of other functional groups. The specific polymerization pathway and the resulting polymer structure are highly dependent on the reaction conditions, including the catalyst used, the temperature, and the solvent.

Supramolecular Assembly and Self-Assembled Structures

Supramolecular assembly is a process where molecules spontaneously organize into well-defined structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com The structure of this compound, with its hydrogen-bonding amino groups and π-conjugated aromatic system, makes it a candidate for forming such self-assembled structures.

While specific studies on the supramolecular assembly of this compound are not extensively detailed in the provided search context, the principles of self-assembly observed in similar molecules can be applied. For example, analogous compounds with ethynyl and phenyl groups are known to form self-assembled monolayers (SAMs) on surfaces. The ability of molecules to form ordered assemblies is crucial for applications in molecular electronics and nanotechnology. The formation of well-ordered structures is often driven by a combination of intermolecular forces, and the final morphology of the assembly can be influenced by factors such as solvent and temperature. mdpi.com

Directed Assembly via Intermolecular Interactions

The molecular architecture of this compound, featuring two amine groups and a rigid ethynyl linker, provides a foundation for directed self-assembly through various intermolecular interactions. The primary driving forces for the assembly of such molecules are hydrogen bonds, wherein the amine groups can act as hydrogen-bond donors and the π-system of the ethynyl group and phenyl rings can act as acceptors.

The ethynyl group itself is a versatile participant in intermolecular interactions. It can function as a hydrogen-bond donor through its acidic C-H bond and as an acceptor via the π-density of the triple bond. researchgate.net This dual nature, combined with the hydrogen-bonding capabilities of the two amine groups, suggests that this compound can form robust and directionally specific assemblies.

Potential Intermolecular Interactions in this compound Description
N-H···N Hydrogen BondsBetween the amine groups of adjacent molecules, leading to chain or sheet formation.
N-H···π InteractionsHydrogen bonding between an amine group and the electron-rich π-system of a phenyl ring or ethynyl group.
C-H···π InteractionsThe acetylenic hydrogen atom can interact with the π-system of a neighboring phenyl ring.
π···π StackingStacking interactions between the aromatic phenyl rings of adjacent molecules.

Construction of Supramolecular Cages and Architectures

The rigid, linear geometry of the core structure of this compound, combined with the reactive amine functionalities at its termini, makes it a promising building block, or "tecton," for the construction of larger, discrete supramolecular architectures such as molecular cages. While the direct synthesis of a supramolecular cage from this compound has not been explicitly reported, the principles of supramolecular chemistry suggest its feasibility.

The general strategy for forming such cages involves the reaction of linear diamine components with complementary multi-topic molecules, often aldehydes or other electrophiles, to form polycyclic structures through dynamic covalent chemistry. nih.gov Aniline derivatives are frequently employed in the synthesis of cage-like compounds. researchgate.netresearchgate.netoup.com For example, the reaction of a diamine with a trialdehyde can lead to the formation of a [2+3] cage structure, where two diamine molecules are linked by three trialdehyde units. The resulting imine cages can often be reduced to more stable amine cages. nih.gov

Given this precedent, this compound could be envisioned as the linear component in the synthesis of novel cage compounds. The electronic properties of the ethynylphenyl backbone could impart interesting functionalities to the resulting cage, such as luminescence or host-guest recognition capabilities driven by the internal electronic environment.

Conceptual Design of a Supramolecular Cage Components and Strategy
Linear Tecton This compound
Tri-topic Tecton A molecule with three reactive groups (e.g., a trialdehyde)
Assembly Strategy Dynamic covalent chemistry (e.g., imine condensation) to form a [2+3] or other cage architecture.
Potential Functionality The extended π-system of the this compound units could lead to cages with unique photophysical or electronic properties.

Applications in Optoelectronics and Photonics

The extended π-conjugated system of this compound, featuring electron-donating amino groups, makes it an attractive candidate for applications in optoelectronics and photonics. Materials with such donor-π-acceptor or donor-π-donor motifs often exhibit significant nonlinear optical (NLO) properties and can be used as active components in various devices. frontiersin.orgmdpi.com

Chromophore Development for Optoelectronic Devices

A chromophore is the part of a molecule responsible for its color and, more broadly, its interaction with light. In the context of optoelectronics, chromophores are designed to have specific absorption and emission properties, as well as large nonlinear optical responses. The structure of this compound forms a core that can be chemically modified to create sophisticated chromophores for various applications.

Research into derivatives of this compound has demonstrated its potential. For example, the compound 3-((4-aminophenyl)ethynyl)-N,5-dimethyl-6-(thiophen-2-yl)-5H-pyrrolo[2,3-b]pyrazin-2-amine , which incorporates the this compound moiety, has been synthesized and its photophysical properties investigated. This derivative exhibits interesting acidochromic behavior, meaning its color changes in response to acidity, and displays moderately intense fluorescence.

The photophysical properties of this derivative in dichloromethane (B109758) (DCM) solution are summarized below:

Compound Absorption Max (λ_abs, nm) **Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) **Emission Max (λ_em, nm) Stokes Shift (nm) Quantum Yield (Φ_F)
3-((4-aminophenyl)ethynyl)-N,5-dimethyl-6-(thiophen-2-yl)-5H-pyrrolo[2,3-b]pyrazin-2-amine48818,0006361480.08

Data sourced from a study on a derivative of this compound. The study indicates that the introduction of the aminophenyl)ethynyl group leads to a red-shift in the absorption and emission spectra, which is a desirable characteristic for certain optoelectronic applications.

The core structure of this compound, with its two amine groups, offers the potential for creating "push-pull" systems by functionalizing one or both amine groups with electron-withdrawing groups. This would further enhance the intramolecular charge transfer characteristics of the molecule, which is a key factor for achieving high second-order NLO activity. The synthesis of such derivatives could lead to new materials for applications in electro-optic modulators, optical switching, and other photonic devices. nih.gov

Emerging Research Frontiers and Prospective Directions

Innovations in Green and Sustainable Synthetic Routes

The traditional synthesis of aromatic amines and their derivatives often involves multi-step processes that utilize harsh reagents and generate significant waste. The modern emphasis on sustainable chemistry is driving innovation toward more environmentally benign synthetic methodologies. mdpi.com The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly being applied to the synthesis of aniline (B41778) derivatives. mdpi.comacs.org

Current research in green chemistry that could be adapted for the synthesis of 3-((4-Aminophenyl)ethynyl)aniline and its precursors focuses on several key areas:

Greener Catalysis: The development of novel catalysts is a cornerstone of green chemistry. mdpi.com For instance, photochemical-induced reduction of nitroaromatics to form anilines using photocatalysts like phosphorus-doped titanium dioxide offers a route that can occur at room temperature, providing an alternative to traditional catalytic hydrogenation which often requires high pressure and temperature. kau.edu.sa

Alternative Energy Sources: The use of microwave and ultrasonic radiation is being explored to accelerate reaction rates, often leading to cleaner reactions with higher yields in shorter time frames. mdpi.com

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. sphinxsai.com One-step synthesis methods, which directly polymerize monomers in high-boiling solvents without intermediate steps, exemplify this approach by shortening production cycles and reducing waste. mdpi.com

Electrochemical Methods: Electrochemistry represents a powerful tool for green synthesis. Anodic oxidation and other electrochemical techniques are being developed for the synthesis of aniline derivatives, sometimes avoiding the need for catalysts or additives entirely under mild conditions. researchgate.netchemistryworld.com For example, the synthesis of acetanilide (B955) derivatives has been successfully achieved using green chemistry methods that avoid hazardous reagents like acetic anhydride (B1165640) and were found to have a higher percentage yield than conventional methods. sphinxsai.com

While specific green synthetic routes for this compound are not yet widely documented, the application of these general principles holds significant promise for its future production.

Advanced Characterization Techniques for Dynamic Processes

The semi-rigid, conjugated structure of this compound suggests that its polymers and derivatives may exhibit interesting dynamic behaviors, such as conformational changes or fluctuations in electronic states. Advanced characterization techniques are crucial for understanding these processes at the molecular level.

Techniques capable of probing molecular-scale information include:

Fluorescence-Based Methods: Techniques such as Fluorescence Resonance Energy Transfer (FRET), fluorescence anisotropy, and Fluorescence Lifetime-Resolved Imaging (FLI) can provide detailed insights into the conformation of molecules and the changes that occur in response to environmental perturbations. cgohlke.com

Time-Resolved Spectroscopy: These methods can monitor the excited-state dynamics of molecules, which is particularly relevant for applications in optoelectronics and photonics.

Advanced Microscopy: Scanning Electron Microscopy (SEM) and Energy Filtered-Transmission Electron Microscopy (EF-TEM) can reveal the morphology of materials derived from the compound, such as the formation of nanostructured fibrils or nanotubes. cgohlke.com

Cellular Proliferation and Viability Assays: In potential biomedical applications, techniques like the 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) assay can be used to evaluate cell proliferation, while TUNEL assays can assess apoptosis (programmed cell death). mdpi.com

These advanced techniques allow researchers to move beyond static characterization and gain a deeper understanding of the dynamic properties that govern the function of materials derived from this compound.

Integration into Hybrid Organic-Inorganic Systems

A significant frontier in materials science is the development of hybrid organic-inorganic materials, which combine the properties of both components to achieve synergistic effects. researchgate.net The sol-gel process is a key enabling technology in this field, as its low-temperature nature allows for the incorporation of organic molecules into an inorganic matrix without degradation. researchgate.net

This compound is an excellent candidate for integration into such hybrid systems. Its two primary amine groups can be used to covalently bond the molecule into an inorganic network, for example, a siloxane network derived from alkoxysilane precursors. This creates a Class II hybrid, where the organic and inorganic components are linked by strong chemical bonds.

Potential applications for these hybrid materials include:

Light-Emitting Devices: By incorporating the conjugated organic moiety into a transparent and stable inorganic glass-like matrix, it may be possible to develop novel phosphors or active layers for light-emitting diodes (LEDs) and other optical devices. researchgate.net Amine-functionalized hybrids have been shown to exhibit high photoluminescence quantum yields. researchgate.net

Sensors: The responsive nature of the organic component to chemical or physical stimuli could be harnessed to create sensitive and selective sensor materials.

Coatings: The combination of organic functionality and inorganic durability can lead to the development of advanced coatings with tailored optical, electronic, or barrier properties.

The ability to chemically engineer these hybrids at the molecular level provides a powerful platform for creating new materials with precisely controlled properties. researchgate.net

Theoretical Prediction and Rational Design of Advanced Materials

Computational chemistry and materials modeling are becoming indispensable tools for accelerating the discovery and development of new materials. Theoretical methods allow researchers to predict the properties of a molecule or material before it is synthesized, providing a rational basis for experimental design.

For this compound and its derivatives, theoretical techniques such as Density Functional Theory (DFT) can be employed to:

Predict Molecular Properties: Calculate the electronic structure, molecular geometry, and spectroscopic properties of the molecule.

Simulate Material Characteristics: Model the bulk properties of polymers and other materials derived from the monomer, such as their mechanical strength, thermal stability, and electronic band structure.

Understand Reaction Mechanisms: Provide detailed mechanistic insights into polymerization reactions or the interaction of the molecule with other species, as has been demonstrated in catalyst development. acs.org

Guide Synthesis: By predicting the properties of a range of potential derivatives, computational screening can identify the most promising candidates for specific applications, such as those with optimal dielectric constants or thermal conductivity for use in electronics. mdpi.com

This "materials-by-design" approach can significantly reduce the time and cost associated with traditional trial-and-error experimentation, enabling a more focused and efficient research and development process.

Cross-Disciplinary Research Opportunities

The versatility of this compound creates opportunities for collaboration across multiple scientific and engineering disciplines.

Polymer Chemistry and Materials Science: As a diamine monomer, it is a building block for high-performance polymers like polyimides. These materials are critical in the electronics industry for applications in packaging, flexible displays, and thermal management due to their high thermal stability and excellent dielectric properties. mdpi.com

Supramolecular Chemistry and Catalysis: The molecule could be incorporated into more complex, self-assembled structures. For example, research into catalysis within self-assembled capsules demonstrates how supramolecular chemistry can influence reaction outcomes, a principle that could be applied to reactions involving this diamine. mdpi.com

Biomaterials Science and Medicine: While speculative, the amine functionalities offer handles for bioconjugation. After suitable modification, the molecule's rigid, conjugated core could be explored as a component of fluorescent probes for bioimaging or as a structural element in novel biomaterials.

The continued exploration of this compound at the intersection of these fields is expected to unlock new functionalities and applications, driving innovation in areas from next-generation electronics to advanced functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((4-Aminophenyl)ethynyl)aniline, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound is typically synthesized via Sonogashira coupling between 4-iodoaniline and a terminal alkyne derivative. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄/CuI in an inert atmosphere (N₂) to prevent oxidative side reactions .
  • Solvent selection : THF or DMF for solubility and stability of intermediates .
  • Temperature control : Maintaining 60–80°C to balance reaction kinetics and decomposition risks .
    Post-synthesis, HPLC with acetonitrile/water gradients (e.g., 70:30 v/v) is recommended for purity analysis .

Q. How can researchers characterize the electronic properties of this compound to assess its conjugation effects?

  • Methodological Answer :

  • UV-Vis spectroscopy : Measure λmax in DMSO or THF; the ethynyl bridge enhances conjugation, shifting absorption to ~300–350 nm .
  • Cyclic voltammetry : Determine HOMO/LUMO levels; the amino groups and ethynyl spacer typically lower the bandgap by 0.5–1.0 eV compared to non-conjugated analogs .

Advanced Research Questions

Q. How does the ethynyl linker influence the compound’s fluorescence properties, and what experimental pitfalls arise in measuring its TICT (Twisted Intramolecular Charge Transfer) emissions?

  • Methodological Answer :

  • The ethynyl group enables TICT emissions by allowing rotational freedom between aromatic rings. Fluorescence intensity increases with temperature (positive coefficient) due to enhanced vibrational activation .
  • Pitfalls :
  • Solvent polarity effects: Use dimethyl sulfoxide (DMSO) for consistent TICT behavior; avoid protic solvents (e.g., methanol) that quench emissions .
  • Concentration-dependent aggregation: Dilute solutions (<10 µM) prevent self-quenching artifacts .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer :

  • Comparative docking studies : Use molecular dynamics (e.g., AutoDock Vina) to compare binding affinities with structurally related compounds (e.g., 3-(4-aminophenyl)pyridine derivatives) .
  • SAR (Structure-Activity Relationship) analysis : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) to isolate contributions to bioactivity .

Q. How can computational modeling predict the compound’s suitability for photopharmacology or optoelectronic applications?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to model charge distribution and polarizability .
  • Excited-state dynamics : Use TD-DFT to simulate transitions between S₀ and S₁ states, correlating with experimental fluorescence .
  • OLED applicability : Calculate electron mobility (μe) and compare to benchmark materials (e.g., Alq₃) .

Experimental Design & Data Analysis

Q. What crystallographic techniques are most effective for resolving the molecular structure of this compound derivatives?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Use SHELXTL for refinement; prioritize crystals grown via slow evaporation in acetonitrile/ethyl acetate (1:1) .
  • Challenges : The ethynyl group’s linearity may complicate space group assignment; collect data at low temperature (100 K) to minimize thermal motion .

Q. How can researchers mitigate degradation during storage or handling of this compound?

  • Methodological Answer :

  • Storage : -20°C under argon in amber vials to prevent oxidation of amino groups .
  • Handling : Use gloveboxes for air-sensitive steps; monitor purity via TLC (silica gel, ethyl acetate eluent) before critical experiments .

Tables of Key Data

Property Value/Technique Reference
Synthetic Yield 65–75% (Sonogashira coupling)
Fluorescence λem 450 nm (DMSO, 25°C)
HOMO/LUMO Gap 3.2 eV (DFT-calculated)
Melting Point 215–220°C (decomposition observed)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.